2-(2-Bromophenyl)sulfanylacetamide

Description

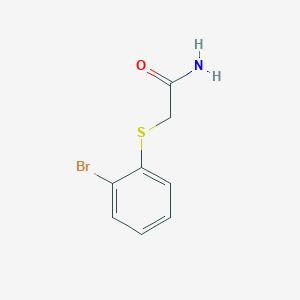

2-(2-Bromophenyl)sulfanylacetamide is a brominated phenylacetamide derivative featuring a sulfanyl (-S-) group bridging the acetamide moiety and a 2-bromophenyl ring. The ortho-bromo substitution on the phenyl ring introduces steric and electronic effects that may influence molecular interactions with biological targets .

Properties

IUPAC Name |

2-(2-bromophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWLMAGRPKUUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (I)

- Structural Features : Para-bromo substitution on the phenyl ring, with an additional 2-methoxyphenyl group attached to the acetamide nitrogen.

- Key Differences: The para-bromo configuration (vs.

- Research Findings : Exhibits antimicrobial activity, attributed to its resemblance to β-lactam antibiotics. The methoxy group may improve solubility but reduce metabolic stability compared to sulfanyl-containing analogs .

N-(2-Benzoylphenyl)-2-bromoacetamide

- Structural Features : A benzoyl group replaces the sulfanyl bridge, and the bromine is directly on the acetamide chain.

- The benzoyl group may enhance aromatic stacking but increase lipophilicity.

- Safety data highlight toxicity risks common to brominated compounds, necessitating careful handling .

N-(2-Bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

- Structural Features : Incorporates a methyl-substituted imidazole ring via the sulfanyl group.

- Key Differences : The imidazole moiety introduces hydrogen-bonding capability and basicity, which could enhance target binding (e.g., to enzymes or receptors). This heterocycle may improve pharmacokinetics but also increase metabolic complexity .

N-(2-Bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

- Structural Features : Features a 4,6-dimethylpyrimidine ring attached via the sulfanyl group.

- Key Differences : The pyrimidine ring’s planar structure and nitrogen atoms enable π-π stacking and hydrogen bonding, common in antiviral and anticancer agents. Methyl groups may enhance metabolic stability but reduce solubility .

- Applications : Likely explored for its heterocyclic diversity in drug discovery, though detailed pharmacological data are lacking.

2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic Acid

- Structural Features : Replaces the sulfanyl group with a phenylacetic acid moiety and positions bromine at the para site.

- The para-bromo configuration may alter electronic effects compared to the target compound’s ortho substitution .

- Research Relevance : Could serve as a metabolite or prodrug of bromophenylacetamide derivatives.

N-(2-Bromophenyl)acetamide

- Structural Features : Simplest analog, lacking the sulfanyl bridge entirely.

- Simpler structure may result in lower bioactivity but improved synthetic accessibility.

- Safety Profile : Classified as hazardous due to bromine-related toxicity, requiring stringent safety protocols .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.